Mass Spectrometric Differentiation
The primary and verifiable differentiation of Dibenzylamine-d10 is its molecular mass, which is precisely 10 mass units higher than the unlabeled parent compound, dibenzylamine . This is due to the substitution of 10 hydrogen atoms with 10 deuterium atoms across the two benzyl rings . For an unlabeled molecule with a monoisotopic mass of 197.12 Da (calculated for C14H15N), the d10-labeled analog has a molecular weight of 207.34 g/mol . This specific, large mass shift allows for baseline resolution between the analyte and internal standard signals in a mass spectrometer, a critical requirement for accurate and interference-free quantification .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 207.34 g/mol |
| Comparator Or Baseline | Dibenzylamine: 197.28 g/mol (unlabeled) / 197.12 Da (monoisotopic) |
| Quantified Difference | +10.06 g/mol / +10 Da |
| Conditions | Physicochemical property derived from molecular formula C14H5D10N vs. C14H15N |
Why This Matters
This quantifiable mass difference is the sole reason Dibenzylamine-d10 can function as a stable isotope-labeled internal standard, a property that unlabeled or partially labeled analogs cannot replicate for this specific analyte.
